Itraconazole

Pharmacokinetics Bioavailability Formulation Science

Itraconazole is a triazole antifungal with broad-spectrum activity against dermatophytes, Candida, Aspergillus, and endemic fungi—including clinically meaningful mold coverage where fluconazole is ineffective. Available in multiple oral formulations: conventional capsules, oral solution, and SUBA-itraconazole (173% relative bioavailability; 21% reduced inter-subject variability). First-line oral for blastomycosis and histoplasmosis; cost-effective alternative to voriconazole/posaconazole. Ideal for antifungal susceptibility panels, triazole resistance surveillance, and hematology prophylaxis protocols. Long 34–42 h half-life supports extended therapy. Deprecated ECHA CAS 84604-65-9 maps to active CAS 84625-61-6.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
CAS No. 84604-65-9
Cat. No. B7796928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole
CAS84604-65-9
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1
InChIKeyVHVPQPYKVGDNFY-ZPGVKDDISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water and dilute acidic solutions
9.64e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Itraconazole (CAS 84604-65-9): Broad-Spectrum Triazole Antifungal for Systemic and Superficial Mycosis Procurement


Itraconazole is a triazole antifungal agent first synthesized in the 1980s, characterized by broad-spectrum activity against dermatophytes, Candida spp., Aspergillus spp., and endemic fungi [1]. Unlike earlier-generation azoles, itraconazole exhibits a long terminal half-life of 34–42 hours with repeated dosing and demonstrates clinically meaningful activity against filamentous molds including Aspergillus fumigatus [2]. The compound is available in multiple oral formulations—conventional capsules (Sporanox®), oral solution, and super-bioavailable (SUBA) formulations—each with distinct pharmacokinetic profiles that directly impact therapeutic selection [3].

Why Itraconazole Cannot Be Interchanged with Fluconazole, Voriconazole, or Posaconazole in Procurement Specifications


Despite belonging to the triazole class, itraconazole differs materially from its analogs in antifungal spectrum, formulation-dependent bioavailability, and clinical efficacy metrics. Fluconazole lacks meaningful anti-mold activity, rendering it unsuitable for Aspergillus infections where itraconazole is indicated [1]. Voriconazole, while potent against Aspergillus, carries a distinct CNS penetration profile and a more restrictive renal impairment threshold for intravenous administration (creatinine clearance < 50 mL/min versus < 30 mL/min for itraconazole) [2]. Posaconazole demonstrates superior in vitro potency against many pathogens but at substantially higher acquisition cost and with different regulatory approvals. Furthermore, conventional itraconazole capsules exhibit highly variable oral absorption (dependent on gastric acidity and food intake), whereas SUBA formulations provide 173% relative bioavailability with reduced inter-subject variability—a formulation-specific differentiation that generic substitution decisions must address [3].

Quantitative Differentiation Evidence for Itraconazole Selection: Head-to-Head and Cross-Study Comparator Data


SUBA Formulation of Itraconazole Delivers 173% Higher Bioavailability with 21% Reduced Variability Relative to Conventional Sporanox® Capsules

The SUBA-itraconazole formulation (Lozanoc™) demonstrated a relative bioavailability of 173% compared to the conventional Sporanox® capsule formulation [1]. Additionally, SUBA-itraconazole exhibited 21% less inter-subject variability in drug exposure [2]. In a separate comparative trial, a single 50 mg Lozanoc™ capsule achieved a similar extent of exposure to a single 100 mg Sporanox® capsule, with the difference in exposure being less than 25% and with significantly lower intra- and inter-subject variability [3]. Food reduced bioavailability by 27% and the transit absorption rate constant by 58% in the fasted state across both formulations, though the SUBA formulation mitigated this effect [4].

Pharmacokinetics Bioavailability Formulation Science

Itraconazole Exhibits Superior In Vitro Potency Against Aspergillus fumigatus Compared to Voriconazole with Geometric Mean MIC Values Differing by ≥2-Fold

In a large U.S. surveillance study (2001–2013) evaluating clinical Aspergillus isolates, the geometric mean MIC (GM MIC) of itraconazole against A. fumigatus was significantly lower than that of voriconazole: itraconazole GM MIC = 0.232 μg/mL versus voriconazole GM MIC = 0.471 μg/mL (p < 0.0001) [1]. This potency advantage extended to A. terreus and A. flavus. In an independent study of 150 A. fumigatus isolates, geometric mean MICs at 48h were 0.25 mg/L for itraconazole versus 0.56 mg/L for voriconazole (P < 0.01) [2]. However, voriconazole was more potent against A. niger isolates [3].

In Vitro Susceptibility Aspergillus MIC

Itraconazole Prophylaxis Reduces Invasive Fungal Infection Risk by 48% Relative to Fluconazole in Allogeneic Hematopoietic Cell Transplant Recipients

A mixed treatment comparison meta-analysis of randomized controlled trials in allogeneic hematopoietic cell transplant (alloHCT) recipients found that prophylaxis with itraconazole was associated with a significantly reduced incidence of overall proven/probable invasive fungal infection (IFI) compared to fluconazole, with an odds ratio of 0.52 (interquartile range: 0.35–0.76) [1]. For invasive aspergillosis specifically, itraconazole demonstrated an odds ratio of 0.68 (IQR: 0.42–1.12) relative to fluconazole, though posaconazole (OR: 0.31) and voriconazole (OR: 0.33) showed greater reductions [2]. All-cause mortality was similar across all mould-active agents [3].

Prophylaxis Invasive Fungal Infection Hematopoietic Stem Cell Transplantation

Itraconazole Solution Provides Lower Incremental Cost-Effectiveness Ratio Than Posaconazole for IFI Prophylaxis in Transplant and Leukemia Patients

A network meta-analysis coupled with cost-effectiveness analysis (Singapore healthcare setting) demonstrated that itraconazole solution had a lower incremental cost-effectiveness ratio (ICER) than posaconazole for both invasive fungal infection (IFI) avoided and life-year (LY) saved. For transplant patients, the ICER for itraconazole solution was SGD 12,546 per IFI avoided and SGD 5,844 per LY saved, compared to SGD 26,817 and SGD 12,423, respectively, for posaconazole [1]. For leukemia patients, itraconazole solution was the dominant (cost-saving) strategy [2]. Notably, itraconazole capsule was not effective in reducing IFIs in this analysis [3].

Pharmacoeconomics Cost-Effectiveness Prophylaxis

Conventional Itraconazole Demonstrates Inferior Mycological Cure Rates Relative to Terbinafine in Toenail Onychomycosis: Direct Comparative Trial Data

A double-blind, randomized controlled trial comparing 12 weeks of continuous terbinafine 250 mg/day versus itraconazole 200 mg/day for dermatophyte toenail onychomycosis demonstrated significantly higher mycological cure rates with terbinafine. At week 48 follow-up, mycological cure (negative microscopy and culture) was achieved in 73% of terbinafine-treated patients versus 45.8% of itraconazole-treated patients (P < 0.0001) [1]. In a separate large European multicenter RCT (n=496), mycological cure rates at week 72 for continuous terbinafine (12 or 16 weeks) were 75.7% and 80.8%, compared to intermittent itraconazole (pulsed therapy) rates of 38.3% and 49.1% (all P < 0.0001) [2].

Onychomycosis Dermatophytes Mycological Cure

Itraconazole Coverage Extends to Fluconazole-Resistant Candida Isolates and Molds, Unlike Fluconazole Which Lacks Anti-Mold Activity

Itraconazole and voriconazole are active against molds when compared with fluconazole, though neither is active against mucormycosis agents [1]. Both itraconazole and voriconazole cover clinical isolates of Candida albicans and non-albicans isolates with natural or acquired resistance to fluconazole [2]. In a large SENTRY surveillance study (239 filamentous fungal isolates), itraconazole inhibited 70% of all filamentous fungi at MIC ≤1 μg/mL, compared to 94% for posaconazole, 91% for voriconazole, and 89% for amphotericin B [3]. Fluconazole lacks clinically meaningful activity against Aspergillus and other filamentous molds [4].

Antifungal Spectrum Candida Molds

Optimal Research and Industrial Application Scenarios for Itraconazole Procurement Based on Quantitative Evidence


In Vitro Antifungal Susceptibility Testing Panels Requiring Broad-Spectrum Mold and Yeast Coverage

Clinical microbiology laboratories developing antifungal susceptibility testing panels should include itraconazole to capture its distinct potency profile against Aspergillus fumigatus (GM MIC 0.232 μg/mL) and activity against fluconazole-resistant Candida isolates [1]. Surveillance programs monitoring triazole resistance must include itraconazole as a sentinel agent, given that 2.58–4.06% of A. fumigatus isolates demonstrate resistance to this agent, with 7.06% showing resistance to at least one triazole and 2.35% demonstrating pan-triazole resistance [2].

Prophylaxis Protocols in Allogeneic Hematopoietic Cell Transplantation Where Mould-Active Coverage and Cost Containment Are Both Required

Hematology/oncology units and transplant centers should consider itraconazole (particularly the oral solution) for antifungal prophylaxis protocols when the clinical objective is mould-active coverage with superior efficacy to fluconazole (48% relative reduction in IFI risk; OR 0.52) [1] but without the higher acquisition cost of posaconazole (ICER for itraconazole solution is 53% lower than posaconazole per IFI avoided) [2]. The evidence supports itraconazole as a cost-effective intermediate option between fluconazole (no mould activity) and posaconazole (highest efficacy, highest cost).

Pharmacokinetic Research and Bioequivalence Studies Leveraging SUBA Formulation Technology

Pharmaceutical development and generic drug evaluation programs should reference the SUBA-itraconazole formulation as a benchmark for enhanced oral bioavailability (173% relative to conventional capsules) with 21% reduced inter-subject variability [1]. The 50 mg SUBA capsule achieving comparable exposure to the 100 mg conventional capsule provides a validated model for evaluating formulation innovations that address the erratic absorption and food-effect limitations of conventional itraconazole [2].

Management of Endemic Mycoses (Blastomycosis, Histoplasmosis) and Aspergillosis in Resource-Constrained Settings

In healthcare systems where the cost of voriconazole or posaconazole is prohibitive, itraconazole remains a first-line oral agent for blastomycosis and histoplasmosis and an alternative for aspergillosis [1]. The evidence showing itraconazole's activity against molds (70% of filamentous fungi inhibited at ≤1 μg/mL) [2] and its long half-life (34–42 hours with repeated dosing) [3] supports its use in prolonged therapy regimens for endemic mycoses where intravenous alternatives are impractical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itraconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.